molecular formula C14H12ClN3O5S B11523827 Ethyl 2-[(4-chloro-3-nitrobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

Ethyl 2-[(4-chloro-3-nitrobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11523827
M. Wt: 369.8 g/mol
InChI Key: UVAILXBUGJSTAU-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-chloro-3-nitrobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that combines a benzoyl group, a thiazole ring, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(4-chloro-3-nitrobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate typically involves a multi-step process:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.

    Introduction of the Benzoyl Group: The benzoyl group is introduced via an acylation reaction, often using benzoyl chloride in the presence of a base such as pyridine.

    Nitration and Chlorination: The aromatic ring is nitrated using a mixture of concentrated nitric and sulfuric acids, followed by chlorination using thionyl chloride or another chlorinating agent.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction controls would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas over a palladium catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The chlorine atom on the aromatic ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.

    Substitution: Sodium methoxide, potassium thiocyanate.

Major Products

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted thiazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, Ethyl 2-[(4-chloro-3-nitrobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition, particularly those involving thiazole derivatives. It may also serve as a probe in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. Thiazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer activities, making this compound a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and dyes. Its unique functional groups allow for diverse applications in material science.

Mechanism of Action

The mechanism of action of Ethyl 2-[(4-chloro-3-nitrobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate involves interactions with various molecular targets, depending on its application. In medicinal chemistry, it may inhibit specific enzymes or receptors, leading to therapeutic effects. The nitro and thiazole groups are particularly important for its biological activity, as they can participate in redox reactions and form hydrogen bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(4-chloro-3-nitrobenzoyl)amino]benzoate
  • Methyl 2-[(4-chloro-3-nitrobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
  • Ethyl 2-[(4-bromo-3-nitrobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

Uniqueness

This compound is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of both nitro and chloro groups on the benzoyl moiety allows for diverse chemical modifications, making it a versatile compound for various applications.

This compound’s unique structure and reactivity make it a valuable tool in scientific research and industrial applications, offering numerous possibilities for further exploration and development.

Properties

Molecular Formula

C14H12ClN3O5S

Molecular Weight

369.8 g/mol

IUPAC Name

ethyl 2-[(4-chloro-3-nitrobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C14H12ClN3O5S/c1-3-23-13(20)11-7(2)16-14(24-11)17-12(19)8-4-5-9(15)10(6-8)18(21)22/h4-6H,3H2,1-2H3,(H,16,17,19)

InChI Key

UVAILXBUGJSTAU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C

Origin of Product

United States

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